molecular formula C17H19NO4 B5808321 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline

Cat. No. B5808321
M. Wt: 301.34 g/mol
InChI Key: LMFNSZBJHILRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline, also known as MMDA-2, is a psychoactive drug that belongs to the phenethylamine family. It is a derivative of MDA (3,4-methylenedioxyamphetamine) and has been studied for its potential therapeutic properties.

Scientific Research Applications

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of depression and anxiety.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline is not fully understood. It is believed to act as a serotonin receptor agonist, similar to other psychoactive drugs such as LSD and psilocybin. It may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also increases levels of the neurotrophic factor BDNF (brain-derived neurotrophic factor), which is important for neuronal growth and survival. This compound has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has been shown to have a wide range of potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. It is a psychoactive drug and may have unwanted side effects. It is also illegal in many countries, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline. One area of interest is its potential use in the treatment of depression and anxiety. It may also have potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.

Synthesis Methods

The synthesis of 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline involves several steps. The starting material is 3,4-methylenedioxyphenylacetone, which is reacted with methylamine to form N-methyl-3,4-methylenedioxyphenylacetone. This compound is then reduced with lithium aluminum hydride to form this compound.

properties

IUPAC Name

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-4-5-14(19-2)13(6-11)18-9-12-7-15(20-3)17-16(8-12)21-10-22-17/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFNSZBJHILRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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